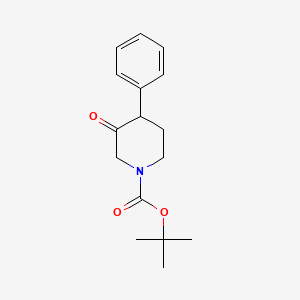
4-(3-Chlorobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Chlorobenzyl)morpholine” is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.693 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of morpholines, including “4-(3-Chlorobenzyl)morpholine”, has seen significant advancements recently. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(3-Chlorobenzyl)morpholine” consists of 14 atoms and 15 bonds . The compound has a monoisotopic mass of 211.076385 Da .Physical And Chemical Properties Analysis
“4-(3-Chlorobenzyl)morpholine” has a molecular weight of 211.693 . The compound’s linear formula is C11H14ClNO .Wissenschaftliche Forschungsanwendungen
Antibacterial Study
A series of derivatives of 4-(2-aminoethyl)morpholine, including those with a 2-chlorobenzyl moiety, were synthesized and demonstrated good inhibitory action against various gram-negative bacterial strains, highlighting its potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2016).
Dopamine D4 Receptor Ligands
Research on morpholines, including those with a p-chlorobenzyl group, focused on their selectivity for the dopamine D(4) receptor. This is significant in developing antipsychotics without extrapyramidal side effects (Audouze, Nielsen, & Peters, 2004).
D4 Receptor Antagonist
A chiral morpholine-based scaffold, incorporating a 4-chlorobenzyl moiety, led to the discovery of a potent and selective dopamine 4 (D4) receptor antagonist, ML398, demonstrating potential for in vivo applications (Berry et al., 2014).
Organometallic Chemistry
Research on the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, involving 4-(2-chloroethyl)morpholine, contributed to the field of organometallic chemistry, particularly in the context of palladium(II) and mercury(II) complexes (Singh et al., 2000).
Bioactive Heterocyclic Compounds
The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds, uses the morpholine ring in a stable chair conformation, vital for its applications (Mazur, Pitucha, & Rzączyńska, 2007).
Kinase Inhibition
Morpholine derivatives, including 4-(pyrimidin-4-yl)morpholines, have been crucial in PI3K and PIKKs inhibition, demonstrating the importance of the morpholine structure in selective kinase inhibition (Hobbs et al., 2019).
Antimicrobial Modulation
The study of 4-(Phenylsulfonyl) morpholine, which includes a morpholine group, explored its antimicrobial and modulating activity, revealing significant potential in combating multi-resistant strains of various microorganisms (Oliveira et al., 2015).
Molluscicidal Agent
The synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, incorporating a morpholine moiety, demonstrated good molluscicidal effects, offering potential applications in pest control (Duan et al., 2014).
Antinociceptive Effect
Research on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice demonstrated antinociceptive effects, indicating potential in pain management (Listos Joanna et al., 2013).
Crystal Structure Analysis
Investigations into the crystal structure of compounds like dimethomorph, a morpholine fungicide, contribute to understanding the molecular configurations and interactions, vital for pharmaceutical and agricultural applications (Kang et al., 2015).
Zukünftige Richtungen
While specific future directions for “4-(3-Chlorobenzyl)morpholine” are not mentioned in the retrieved sources, there is ongoing research into the synthesis and applications of morpholine derivatives . These compounds have a wide range of biological activities and are found in many pharmaceuticals, suggesting potential future directions in drug discovery and development .
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMZWMSJQLEJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


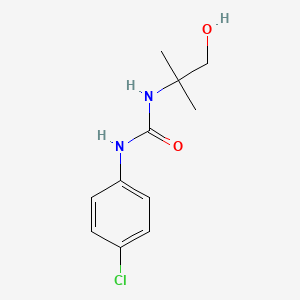
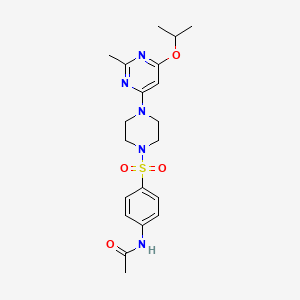
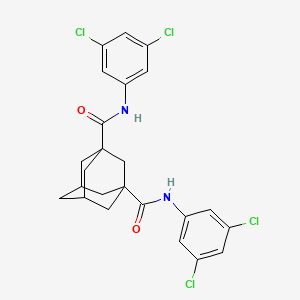

![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)


![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)
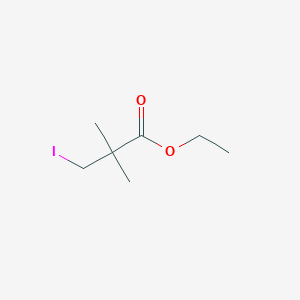

![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
